Enzyme Inhibition Potency: Niraxostat Exhibits Sub-Nanomolar Ki, Superior to Allopurinol but Comparable to Febuxostat
In steady-state kinetic assays using bovine milk xanthine oxidoreductase, Niraxostat (Y-700) demonstrated mixed-type inhibition with a Ki value of 0.6 nM and Ki′ of 3.2 nM [1]. In contrast, the purine-analog allopurinol (administered as its active metabolite oxypurinol) exhibits a significantly higher Ki of approximately 1,550 nM (1.55 µM) against human xanthine dehydrogenase [2], representing a >2,500-fold lower affinity. The non-purine inhibitor febuxostat displays Ki values of 0.96 nM (free enzyme) and 0.92 nM (GAG-bound) [3], placing its potency within the same sub-nanomolar range as Niraxostat.
| Evidence Dimension | Inhibitory constant (Ki) against xanthine oxidoreductase |
|---|---|
| Target Compound Data | Ki = 0.6 nM; Ki′ = 3.2 nM (bovine milk XOR) |
| Comparator Or Baseline | Allopurinol/oxypurinol: Ki ≈ 1,550 nM (human XDH); Febuxostat: Ki = 0.92–0.96 nM (bovine milk XOR, free and GAG-bound) |
| Quantified Difference | Niraxostat exhibits >2,500-fold lower Ki than allopurinol; comparable to febuxostat within ~1.5-fold |
| Conditions | Steady-state kinetics, bovine milk XOR; allopurinol data from human XDH |
Why This Matters
Sub-nanomolar Ki indicates that Niraxostat achieves potent target engagement at low systemic exposures, a critical parameter for minimizing off-target pharmacology and reducing dose-related toxicity relative to first-generation inhibitors like allopurinol.
- [1] Fukunari A, Okamoto K, Nishino T, Eger BT, Pai EF, Kamezawa M, Yamada I, Kato N. Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion. J Pharmacol Exp Ther. 2004;311(2):519-528. View Source
- [2] DrugDomain Database. Allopurinol – Target: Xanthine dehydrogenase/oxidase (P47989). Ki = 1550.0 nM, IC50 = 2130.0 nM. Accessed 2026-04-19. View Source
- [3] Kelley EE, Hock T, Khoo NK, Richardson GR, Johnson KK, Powell PC, Giles GI, Agarwal A, Lancaster JR Jr, Tarpey MM. Febuxostat inhibition of endothelial-bound XO: implications for targeting vascular ROS production. Free Radic Biol Med. 2011;51(1):179-184. View Source
